

Spectroscopic Profile of 6-Bromo-4-chloro-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-4-chloro-1H-indole

Cat. No.: B1343641

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **6-Bromo-4-chloro-1H-indole**. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of physicochemical properties sourced from chemical suppliers, generalized experimental protocols for spectroscopic analysis of indole derivatives, and predicted spectral data based on analogous compounds. This guide is intended to serve as a valuable resource for researchers working with this and related molecules in drug discovery and development.

Physicochemical Properties

6-Bromo-4-chloro-1H-indole is a halogenated indole derivative. The presence of bromine and chlorine atoms significantly influences its electronic properties and potential for further chemical modification. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of **6-Bromo-4-chloro-1H-indole**

Property	Value	Source
CAS Number	885519-01-7	[1] [2]
Molecular Formula	C ₈ H ₅ BrClN	[1] [2]
Molecular Weight	230.49 g/mol	[1] [2]
Canonical SMILES	<chem>C1=CNC2=C1C(=CC(=C2)Br)Cl</chem>	[1]
InChIKey	JSFRDTNSPFYYTQ-UHFFFAOYSA-N	[1]
Purity	≥96% (Commercially available)	[2]
Storage	Store at room temperature	[2]

Spectroscopic Data (Predicted and Analog-Based)

While specific experimental spectra for **6-Bromo-4-chloro-1H-indole** are not readily available in public databases, we can predict the expected spectroscopic characteristics based on the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for **6-Bromo-4-chloro-1H-indole** are based on the known effects of halogen substituents on the indole ring system.

Table 2: Predicted ¹H NMR Spectroscopic Data for **6-Bromo-4-chloro-1H-indole**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (N-H)	8.1 - 8.3	br s	-
H-2	7.3 - 7.5	t	~2.5 - 3.0
H-3	6.5 - 6.7	t	~2.0 - 2.5
H-5	7.2 - 7.4	d	~1.5 - 2.0
H-7	7.5 - 7.7	d	~1.5 - 2.0

Table 3: Predicted ^{13}C NMR Spectroscopic Data for **6-Bromo-4-chloro-1H-indole**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	125 - 127
C-3	102 - 104
C-3a	128 - 130
C-4	118 - 120 (C-Cl)
C-5	122 - 124
C-6	115 - 117 (C-Br)
C-7	113 - 115
C-7a	135 - 137

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For **6-Bromo-4-chloro-1H-indole**, the mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br) and chlorine (^{35}Cl and ^{37}Cl) isotopes.

Table 4: Predicted Mass Spectrometry Data for **6-Bromo-4-chloro-1H-indole**

Ion	Description	Predicted m/z	Relative Abundance Pattern
[M] ⁺	Molecular ion (C ₈ H ₅ ⁷⁹ Br ³⁵ ClN) ⁺	228	Base peak cluster
[M+2] ⁺	Isotopic peak (C ₈ H ₅ ⁸¹ Br ³⁵ ClN) ⁺ / (C ₈ H ₅ ⁷⁹ Br ³⁷ ClN) ⁺	230	Prominent
[M+4] ⁺	Isotopic peak (C ₈ H ₅ ⁸¹ Br ³⁷ ClN) ⁺	232	Observable
[M-HCN] ⁺	Fragment ion	~201/203/205	Possible
[M-Br] ⁺	Fragment ion	~149/151	Possible
[M-Cl] ⁺	Fragment ion	~193/195	Possible

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **6-Bromo-4-chloro-1H-indole** is expected to show characteristic absorption bands for the N-H bond and the aromatic C-H and C=C bonds.

Table 5: Predicted Infrared (IR) Spectroscopy Data for **6-Bromo-4-chloro-1H-indole**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H stretch	3400 - 3300	Medium
Aromatic C-H stretch	3100 - 3000	Medium
Aromatic C=C stretch	1600 - 1450	Medium-Strong
C-N stretch	1350 - 1250	Medium
C-Cl stretch	800 - 600	Strong
C-Br stretch	700 - 500	Strong

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for indole derivatives like **6-Bromo-4-chloro-1H-indole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Weigh 5-10 mg of the **6-Bromo-4-chloro-1H-indole** sample into a clean, dry vial.
- Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Gently vortex or sonicate the vial to ensure complete dissolution.
- Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube.[\[3\]](#)

A standard ¹H NMR spectrum can be acquired on a 400 or 500 MHz spectrometer with the following typical parameters:[\[3\]](#)

- Pulse Program: Standard single-pulse sequence (e.g., 'zg30').[\[3\]](#)
- Spectral Width (SW): ~16 ppm, centered around 6-7 ppm.[\[4\]](#)
- Acquisition Time (AQ): 2-4 seconds.[\[3\]](#)
- Relaxation Delay (D1): 1-5 seconds.[\[3\]](#)
- Number of Scans (NS): 8-16 scans.[\[3\]](#)
- Temperature: 298 K (25 °C).[\[4\]](#)

A standard proton-decoupled ¹³C NMR spectrum can be acquired using the same sample with these typical parameters:[\[3\]](#)

- Pulse Program: Standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').[\[3\]](#)
- Spectral Width (SW): ~240 ppm, centered around 100-120 ppm.[\[3\]](#)
- Acquisition Time (AQ): 1-2 seconds.

- Relaxation Delay (D1): 2 seconds.[3]
- Number of Scans (NS): 1024 or more, depending on concentration.[3]
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.[3]
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]
- Integrate the signals in the ^1H NMR spectrum to determine relative proton ratios.[3]

Mass Spectrometry (MS)

- Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[5]
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ in the same solvent.[5]
- Ensure the final solution is free of any particulate matter by filtration if necessary.

The choice of ionization technique will depend on the desired information.

- Electron Ionization (EI): Useful for fragmentation analysis and comparison with spectral libraries. Typically performed on a GC-MS system.
- Electrospray Ionization (ESI): A soft ionization technique ideal for determining the molecular weight. Typically performed on an LC-MS system.[5]

The mass spectrometer should be operated in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$ or the radical cation $[\text{M}]^{+\bullet}$. A mass range of m/z 50-500 is generally sufficient.

Infrared (IR) Spectroscopy

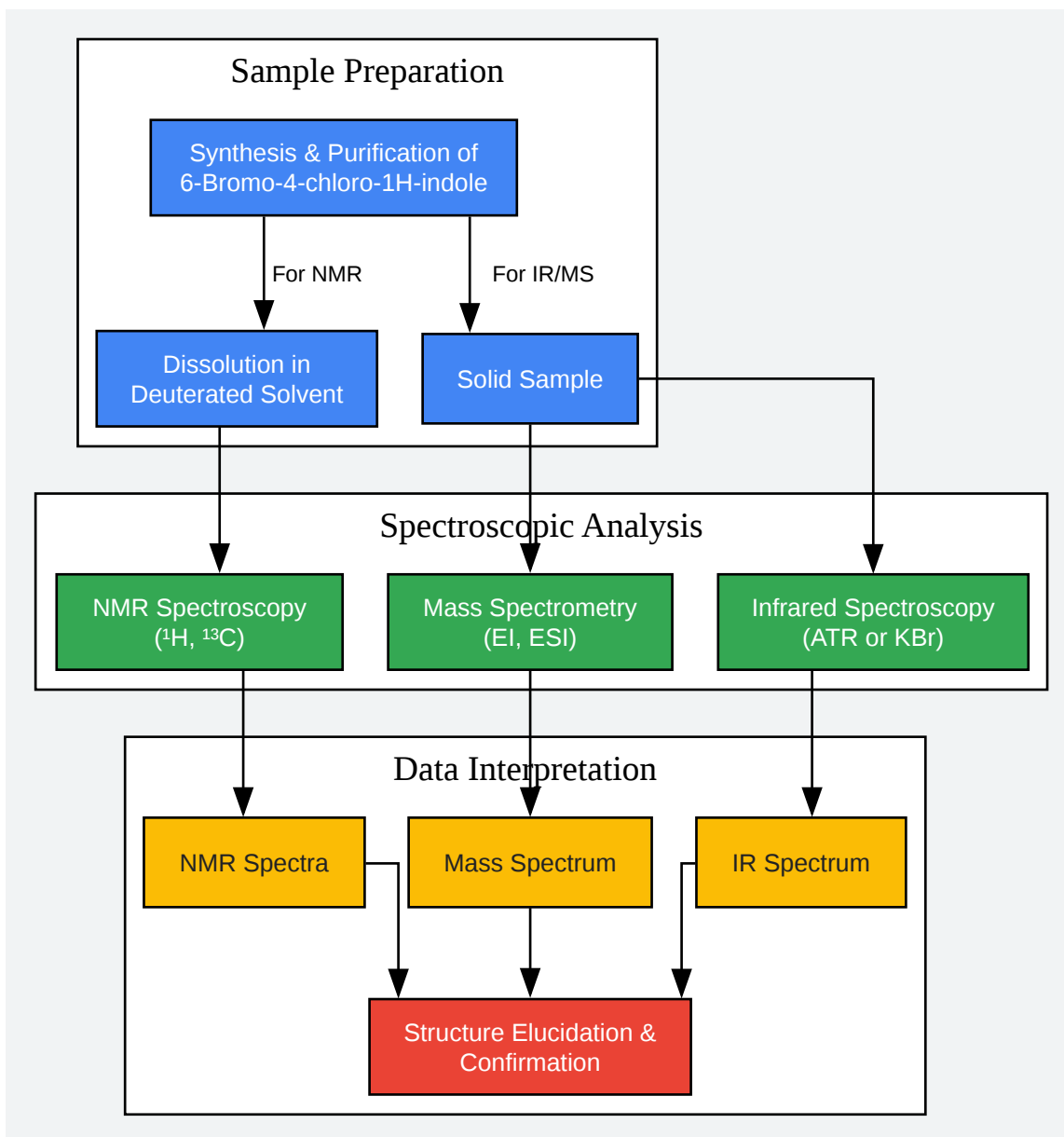
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.[6]

- KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Place the sample in the instrument and record the spectrum.
- The spectrum is typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel indole derivative like **6-Bromo-4-chloro-1H-indole**.

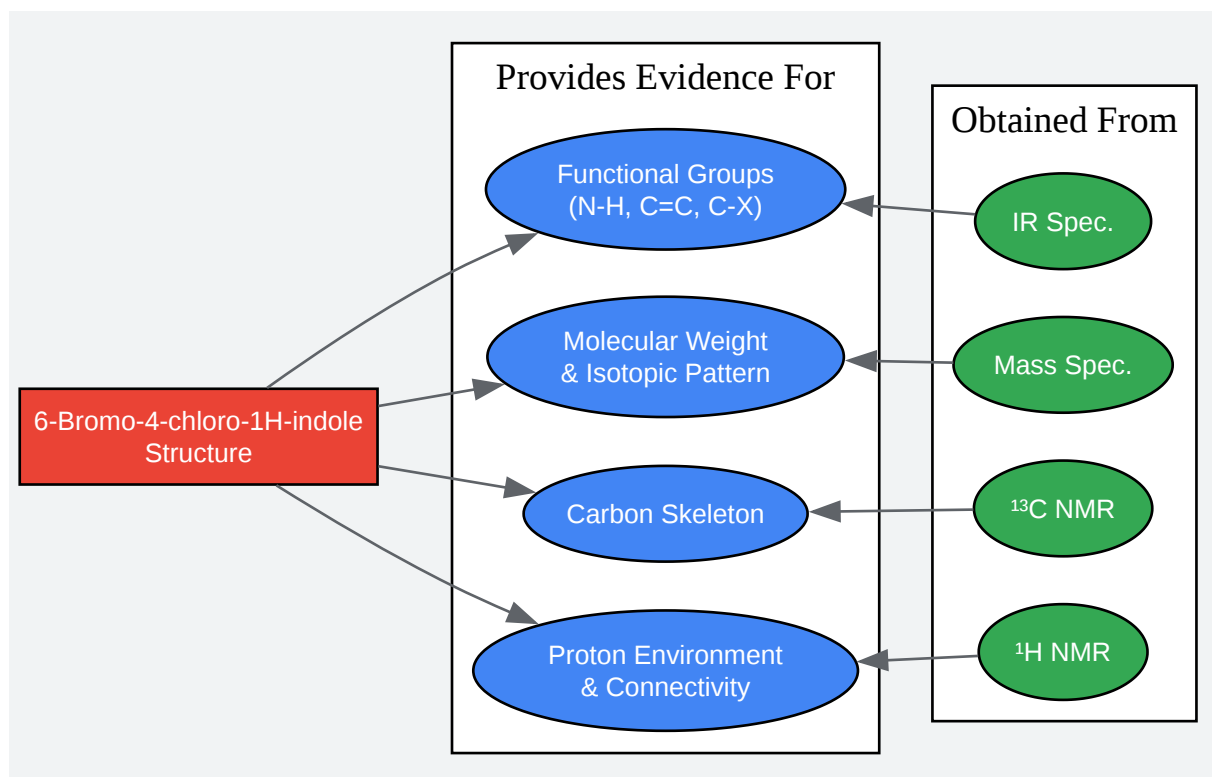


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Caption: Workflow for Spectroscopic Analysis of **6-Bromo-4-chloro-1H-indole**.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how different spectroscopic techniques provide complementary information to confirm the structure of **6-Bromo-4-chloro-1H-indole**.



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Caption: Interplay of Spectroscopic Techniques in Structural Elucidation.

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